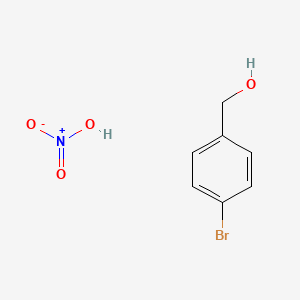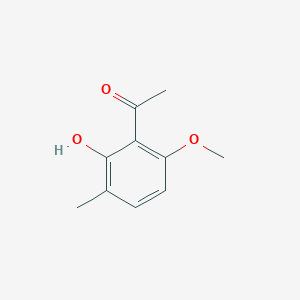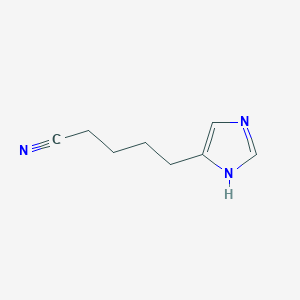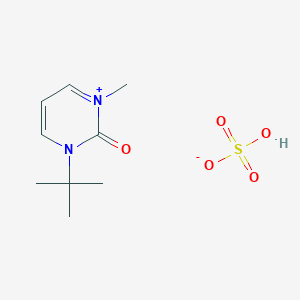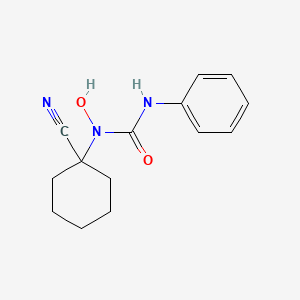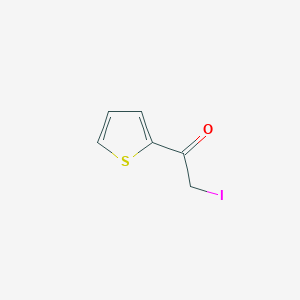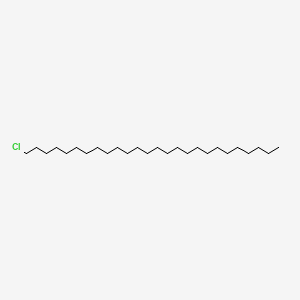
1-Chlorohexacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chlorohexacosane is an organic compound with the molecular formula C26H53Cl . It belongs to the class of chlorinated hydrocarbons, specifically a long-chain alkyl chloride. This compound is characterized by a long carbon chain with a chlorine atom attached to one end. It is primarily used in various chemical synthesis processes and has applications in different scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: 1-Chlorohexacosane can be synthesized through the chlorination of hexacosane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the hexacosane molecule. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of hexacosane and chlorine gas through a reactor equipped with UV light sources. The reaction is monitored to ensure complete chlorination and the product is purified through distillation or recrystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions: 1-Chlorohexacosane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Reduction Reactions: The compound can be reduced to hexacosane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Ethers: Formed from nucleophilic substitution with alkoxide ions.
Amines: Formed from nucleophilic substitution with amines.
Hexacosane: Formed from reduction reactions.
科学研究应用
1-Chlorohexacosane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of long-chain alkyl derivatives.
Biology: Studied for its effects on biological membranes due to its long hydrophobic chain, which can interact with lipid bilayers.
Medicine: Investigated for potential use in drug delivery systems where long-chain alkyl groups can enhance the lipophilicity of drug molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of 1-chlorohexacosane primarily involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being electronegative, creates a partial positive charge on the adjacent carbon atom, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nucleophile used. The long hydrophobic chain of this compound also allows it to interact with lipid membranes, potentially altering their properties .
相似化合物的比较
1-Chlorohexadecane: A shorter-chain analog with similar reactivity but different physical properties due to the shorter carbon chain.
1-Chlorooctadecane: Another analog with an intermediate chain length between hexadecane and hexacosane.
1-Chlorodocosane: A compound with a slightly shorter chain than hexacosane but similar chemical behavior.
Uniqueness: 1-Chlorohexacosane is unique due to its long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to its shorter-chain analogs. This makes it particularly useful in applications requiring long-chain alkyl groups .
属性
CAS 编号 |
56134-53-3 |
|---|---|
分子式 |
C26H53Cl |
分子量 |
401.1 g/mol |
IUPAC 名称 |
1-chlorohexacosane |
InChI |
InChI=1S/C26H53Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h2-26H2,1H3 |
InChI 键 |
OMQRHANPZIOLFM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


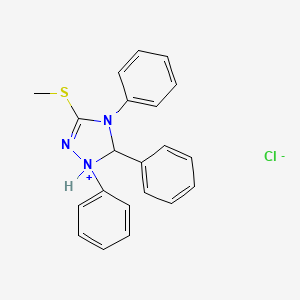
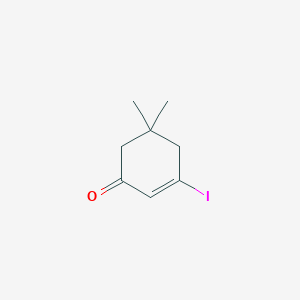
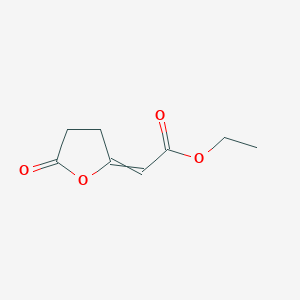
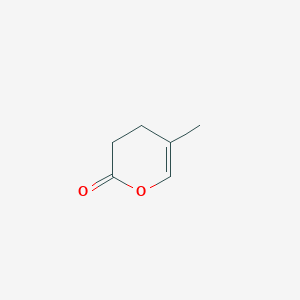
octylsulfanium bromide](/img/structure/B14629853.png)
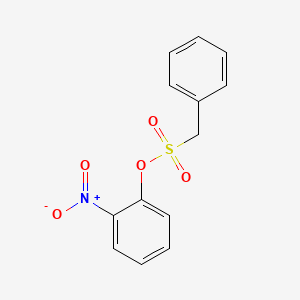
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
